Caldiamide sodium
Overview
Description
Caldiamide Sodium, known chemically as NaCa DTPA-BMA (CAS 122760-91-2), is a sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide. It's primarily known for its application in gadodiamide injections, where it's used in a 20:1 molar ratio with gadolinium (Okazaki et al., 1996).
Synthesis Analysis
The synthesis details of Caldiamide Sodium are not directly available in the provided papers. However, its presence in gadodiamide injections indicates a complex synthesis process involving diethylenetriaminepentaacetic acid and its derivatives.
Molecular Structure Analysis
Though specific information on Caldiamide Sodium's molecular structure isn't provided, its classification as a complex of diethylenetriaminepentaacetic acid suggests a complex molecular structure. This complexity is typical for compounds used in contrast agents (Okazaki et al., 1996).
Chemical Reactions and Properties
Caldiamide Sodium demonstrates the ability to form transchelated forms in vivo. This reaction involves the displacement of the Ca ion in the molecule by endogenous Zn or Cu, though only to a small extent (Okazaki et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, density, or melting point, of Caldiamide Sodium are not explicitly mentioned in the available literature. Its use in medical imaging suggests a certain level of water solubility and stability under physiological conditions.
Chemical Properties Analysis
As a sodium calcium complex, Caldiamide Sodium exhibits properties typical of calcium chelating agents. Its chemical behavior in the body, including rapid plasma clearance and primarily renal excretion, is indicative of its chelating properties and its ability to distribute into the extracellular fluid compartment (Okazaki et al., 1996).
Scientific Research Applications
Pharmacokinetics and Stability in Rats :
- Caldiamide sodium is a component of the gadodiamide injection, Omniscan, used in medical imaging.
- In rats, it was found to distribute into the extracellular fluid compartment and is predominantly excreted via the kidneys.
- The drug can undergo minor in vivo metabolic changes, with the calcium ion in caldiamide sodium being replaced by zinc or copper ions to a small extent (Okazaki, Kurata, Yoshioka, & Hakusui, 1996).
Role in Nephrogenic Systemic Fibrosis (NSF) :
- A study investigating the link between NSF and gadolinium-based contrast agents, including gadodiamide without caldiamide, suggested that NSF-like lesions are related to the release of gadolinium rather than depletion of endogenous ions.
- Caldiamide alone did not result in NSF-like macroscopic lesions in rats (Sieber, Pietsch, Walter, Haider, Frenzel, & Weinmann, 2008).
Sodium-Ion Batteries :
- While not directly related to caldiamide sodium, research on sodium-ion batteries is relevant due to the increasing importance of sodium in energy storage technologies.
- Sodium's abundance and similar chemistry to lithium make it a promising candidate for next-generation energy storage solutions (Hwang, Myung, & Sun, 2017).
Sodium Hyaluronate in Medical Treatments :
- Studies on sodium hyaluronate, a different sodium compound, have shown its effectiveness in treating conditions like supraspinatus tendinosis (Meloni, Milia, Cavazzuti, Doria, Lisai, Profili, & Meloni, 2008).
Sodium Thiosulfate in Vascular Calcification :
- Another sodium-based compound, sodium thiosulfate, has been studied for its role in preventing vascular calcifications in conditions like chronic kidney disease (Hayden, Tyagi, Kolb, Sowers, & Khanna, 2005).
properties
IUPAC Name |
calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVKQJBQALQTMU-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26CaN5NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157033 | |
Record name | Caldiamide sodium anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Caldiamide sodium | |
CAS RN |
131410-50-9 | |
Record name | Calciate(1-), [5,8-bis[(carboxy-κO)methyl]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)-κN5,κN8,κN11,κO13]-, sodium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131410-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caldiamide sodium anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131410509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caldiamide sodium anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALDIAMIDE SODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G03615Q60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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